molecular formula C13H12N2O B14004790 N-Hydroxy-N,N-diphenyl-methanimidamide CAS No. 5913-00-8

N-Hydroxy-N,N-diphenyl-methanimidamide

Cat. No.: B14004790
CAS No.: 5913-00-8
M. Wt: 212.25 g/mol
InChI Key: GNCUJTYMROKRDF-UHFFFAOYSA-N
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Description

N-Hydroxy-N,N-diphenyl-methanimidamide is a chemical compound offered for research and development purposes. As a member of the methanimidamide family, which includes compounds like N,N'-diphenylmethanimidamide (CAS 622-15-1) with a molecular formula of C13H12N2 , this substance is of interest in various biochemical and pharmacological studies. Potential research applications may include investigation as a synthetic intermediate or as a tool compound for probing biological mechanisms. Researchers are exploring its potential value in specific fields, though its exact mechanism of action and full research profile require further characterization. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety and regulatory assessments before use.

Properties

CAS No.

5913-00-8

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

N-hydroxy-N,N'-diphenylmethanimidamide

InChI

InChI=1S/C13H12N2O/c16-15(13-9-5-2-6-10-13)11-14-12-7-3-1-4-8-12/h1-11,16H

InChI Key

GNCUJTYMROKRDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CN(C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation Method

  • Mix dihydroxybenzene with an excess of N,N-diphenylamine in the presence of a catalytic amount of para-toluenesulphonic acid or similar acid catalyst.
  • Heat the mixture to an elevated temperature to promote condensation.
  • Upon completion, add a base to the reaction mixture and distill off the excess amine and any volatile impurities.
  • Isolate the N-Hydroxy-N,N-diphenyl-methanimidamide product as a purified compound.

This method leverages the catalytic acid to facilitate the formation of the imidamide linkage while the base and distillation steps ensure removal of unreacted amines and byproducts.

Hydroxylated Ligand Complex Formation

  • Dissolve lanthanide salts and N-hydroxy-substituted ligands in an appropriate solvent system.
  • Add ammonium hydroxide to the solution under stirring.
  • Maintain stirring overnight at room temperature to allow complex formation.
  • Filter the resulting precipitate, wash with deionized water, and dry at ambient temperature to obtain the product.

Though this method is primarily for coordination complexes, the preparation of N-hydroxy functional groups under mild conditions is applicable to the synthesis of this compound derivatives.

Research Findings and Analytical Data

  • The acid-catalyzed condensation method is advantageous for its relatively straightforward reaction setup and the ability to remove excess reagents by distillation, improving product purity.
  • Coordination chemistry approaches demonstrate that N-hydroxy functional groups can be introduced and stabilized in complex molecular environments, suggesting potential routes for functionalization and derivatization of this compound.
  • Infrared spectroscopy and elemental analysis are commonly used to confirm the structure and purity of synthesized compounds, with characteristic absorption bands for N–O and C=N groups indicating successful formation of the desired compound.

Summary Table of Preparation Methods

Method Key Reactants Conditions Advantages Limitations
Acid-catalyzed condensation Dihydroxybenzene, aromatic amine Elevated temperature, acid catalyst Efficient condensation, easy isolation Requires careful acid/base handling
Coordination complex synthesis Lanthanide salts, N-hydroxy ligands, NH4OH Room temperature, aqueous or mixed solvents Mild conditions, good yields Primarily for complex formation, not direct amidine synthesis

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N,N-diphenyl-methanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form N,N-diphenylmethanimidamide.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of N,N-diphenylmethanimidamide.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-Hydroxy-N,N-diphenyl-methanimidamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-N,N-diphenyl-methanimidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group plays a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and physicochemical data for N-Hydroxy-N,N-diphenyl-methanimidamide and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Physical Properties
This compound* C₁₃H₁₃N₂O 213.26 (calc.) -N,N-diphenyl, -OH Not reported in evidence
HET0016 C₁₂H₁₈N₂O 206.3 -N-(4-butyl-2-methylphenyl), -OH Solubility: ≤14 mg/mL in DMSO/ethanol; crystalline solid
N,N-Dimethyl-N'-phenylmethanimidamide C₉H₁₂N₂ 148.2 -N,N-dimethyl, -N'-phenyl Boiling point: 406–408 K (0.026 atm)
Ethanimidamide, 2-(dimethylamino)-N-hydroxy- C₄H₁₁N₃O 117.15 -N,N-dimethylamino, -OH Not reported

*Note: Properties for this compound are inferred from structural analogs.

Key Observations:
  • Molecular Size : Bulky substituents (e.g., diphenyl or butyl-methylphenyl groups) increase molecular weight and may reduce bioavailability compared to smaller derivatives like ethanimidamide .
Enzyme Inhibition
  • HET0016: A potent inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, with applications in reducing glioblastoma growth and angiogenesis .
  • N-hydroxy-N'-[2-(trifluoromethyl)phenyl]pyridine-3-carboximidamide (HTPP) : Exhibits cholinesterase inhibition (binding affinity: -7.9 kcal/mol for AChE, -7.4 kcal/mol for BChE) via hydrophobic interactions and hydrogen bonding.
  • Comparison : While HET0016 targets 20-HETE, HTPP’s activity highlights the role of electron-withdrawing groups (e.g., -CF₃) in enhancing enzyme inhibition. The absence of such groups in this compound may limit its cholinesterase activity.
Anticancer Potential
  • HET0016 : Demonstrates efficacy in glioblastoma models by inhibiting tumor-associated 20-HETE pathways .

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